molecular formula C22H23NO4 B1199142 Tylophorinidine CAS No. 32523-69-6

Tylophorinidine

Cat. No.: B1199142
CAS No.: 32523-69-6
M. Wt: 365.4 g/mol
InChI Key: CMFIDYCYVJWPPL-PGRDOPGGSA-N
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Chemical Reactions Analysis

Types of Reactions

Tylophorinidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are often studied for their enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

Biological Activity

Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.

Overview of this compound

This compound is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Cytotoxicity : this compound exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC5050 value of 40 µM .
  • Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC5050 value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.
  • Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .

Case Studies

  • Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methylthis compound (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .
  • Apoptotic Induction : Research indicates that this compound can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .

Antiviral Activity

This compound has shown promising antiviral properties against several viral strains.

Viral Strain EC5050 Selective Index (SI)
SARS-CoV (human coronavirus)18 nM88
FIPV (Feline coronavirus)62 nM>100
HCoV-OC43 (human coronavirus)68-78 nM46 to >100

The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .

Antimicrobial Activity

This compound also exhibits significant antibacterial and antifungal properties.

  • Antibacterial Activity : Studies have demonstrated that this compound possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .
  • Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism/Effect References
AnticancerInduces apoptosis, inhibits DHFR, cell cycle arrest
AntiviralInhibits viral replication
AntibacterialEffective against multiple bacterial strains
AntifungalSignificant activity against various fungi

Properties

IUPAC Name

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFIDYCYVJWPPL-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186239
Record name Tylophorinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32523-69-6
Record name Tylophorinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylophorinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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